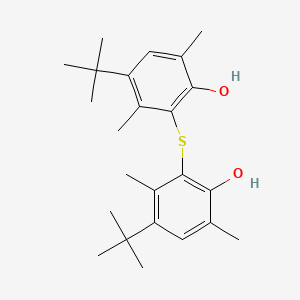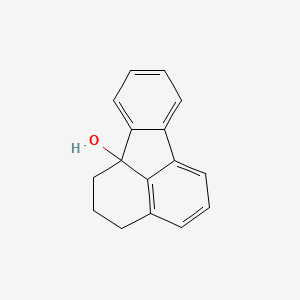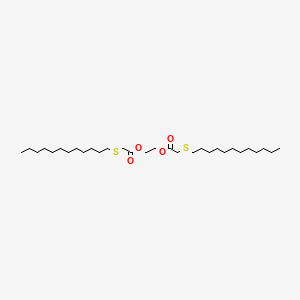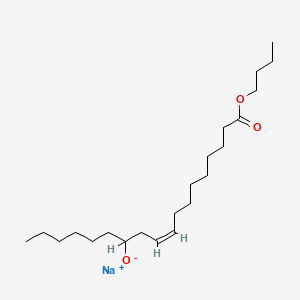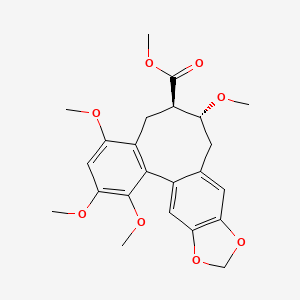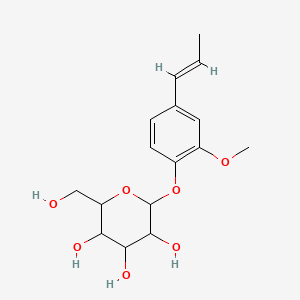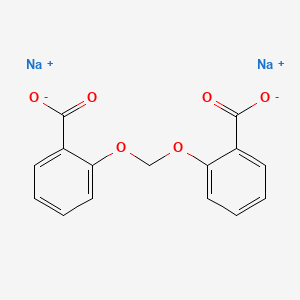
N,N-Dimethylaminoethylnitrosoethylurea, nitrite salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCRIS 5438, also known as AZD5438, is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of AZD5438 involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for AZD5438 would likely involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
AZD5438 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of AZD5438.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AZD5438 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to inhibit cyclin-dependent kinases, AZD5438 is extensively studied for its potential in cancer therapy.
Neuroprotection: Research has shown that AZD5438 can protect human neurons from mitochondrial toxins, making it a potential candidate for neurodegenerative disease research.
Cell Cycle Studies: AZD5438 is used to study the cell cycle and the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Wirkmechanismus
AZD5438 exerts its effects by inhibiting cyclin-dependent kinases 1, 2, and 9. These kinases play a crucial role in regulating the cell cycle. By inhibiting these kinases, AZD5438 disrupts the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, AZD5438 has been shown to modulate mitochondrial activity and protect neurons from mitochondrial toxins .
Vergleich Mit ähnlichen Verbindungen
AZD5438 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Kenpaullone: Another CDK inhibitor that also targets GSK-3α/β.
Alsterpaullone: A CDK and GSK-3 inhibitor with neuroprotective properties.
AT7519: A CDK inhibitor that has shown efficacy in various cancer models.
Compared to these compounds, AZD5438 has demonstrated a broader range of activity and higher potency in inhibiting CDKs, making it a valuable tool in both cancer and neurodegenerative disease research .
Eigenschaften
CAS-Nummer |
142713-78-8 |
|---|---|
Molekularformel |
C8H18N4O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
[2-(dimethylamino)ethyl-formylcarbamoyl]-ethylazanium;nitrite |
InChI |
InChI=1S/C8H17N3O2.HNO2/c1-4-9-8(13)11(7-12)6-5-10(2)3;2-1-3/h7H,4-6H2,1-3H3,(H,9,13);(H,2,3) |
InChI-Schlüssel |
BYZLOSWIISDMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]C(=O)N(CCN(C)C)C=O.N(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



